molecular formula C27H26ClN3O2 B5113326 1-(3-chlorophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione

1-(3-chlorophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione

Cat. No. B5113326
M. Wt: 460.0 g/mol
InChI Key: STRJQOXQCHMZJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione, also known as CP-55940, is a synthetic compound that belongs to the class of cannabinoids. It is a potent agonist of both the CB1 and CB2 receptors of the endocannabinoid system and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

1-(3-chlorophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione exerts its effects by binding to and activating the CB1 and CB2 receptors of the endocannabinoid system. This leads to the modulation of several physiological processes, including pain perception, inflammation, and neuronal activity.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the regulation of ion channel activity. It has also been shown to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-chlorophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione for lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its potential therapeutic applications. However, one limitation of 1-(3-chlorophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione is its potential for off-target effects and toxicity, which must be carefully monitored in experimental settings.

Future Directions

There are several potential future directions for research on 1-(3-chlorophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione, including the development of more selective and potent analogs, the investigation of its potential to treat a wider range of neurological disorders, and the exploration of its potential as a tool for studying the endocannabinoid system and its role in health and disease. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of 1-(3-chlorophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione and to develop strategies for minimizing its potential toxicity.

Synthesis Methods

1-(3-chlorophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione can be synthesized using several different methods, including the reaction of 1-(3-chlorophenyl)-2,5-dimethylpyrrolidin-3-one with piperazine and benzhydrol, or the reaction of 1-(3-chlorophenyl)-2,5-dimethylpyrrolidin-3-one with piperazine and diphenylmethanol. The purity and yield of the final product can be improved by using high-performance liquid chromatography (HPLC) or other purification techniques.

Scientific Research Applications

1-(3-chlorophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione has been widely studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-convulsant agent. It has also been investigated for its potential to treat a variety of neurological disorders, including multiple sclerosis, Parkinson's disease, and Alzheimer's disease.

properties

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O2/c28-22-12-7-13-23(18-22)31-25(32)19-24(27(31)33)29-14-16-30(17-15-29)26(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-13,18,24,26H,14-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRJQOXQCHMZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione

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